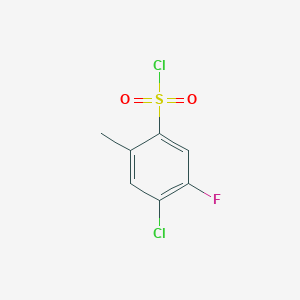

4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride

Description

4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride (C₇H₅Cl₂FO₂S, molecular weight: 243.14 g/mol) is a halogenated aromatic sulfonyl chloride characterized by a benzene ring substituted with:

- A sulfonyl chloride (-SO₂Cl) group at position 1.

- Chlorine at position 4.

- Fluorine at position 5.

- A methyl group (-CH₃) at position 2.

This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where sulfonyl chlorides serve as precursors for sulfonamides, sulfonate esters, and other derivatives. The electron-withdrawing chlorine and fluorine substituents enhance the electrophilicity of the sulfonyl chloride group, promoting nucleophilic substitution reactions. The methyl group introduces steric and electronic effects that modulate reactivity and solubility .

Properties

Molecular Formula |

C7H5Cl2FO2S |

|---|---|

Molecular Weight |

243.08 g/mol |

IUPAC Name |

4-chloro-5-fluoro-2-methylbenzenesulfonyl chloride |

InChI |

InChI=1S/C7H5Cl2FO2S/c1-4-2-5(8)6(10)3-7(4)13(9,11)12/h2-3H,1H3 |

InChI Key |

WQKIQHXRAOTANN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)Cl)F)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride

Detailed Synthetic Procedure

Starting Material Preparation

The precursor 4-chloro-5-fluoro-2-methylbenzene can be synthesized or procured commercially. The methyl group at position 2 and halogens at positions 4 (chlorine) and 5 (fluorine) influence the regioselectivity of subsequent sulfonylation.

Sulfonylation Reaction

- Reagents: Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2).

- Conditions: The reaction is typically carried out at low temperatures (0°C to 10°C) to control the exothermic nature of sulfonylation.

- Solvent: Common solvents include dichloromethane or chloroform to dissolve the aromatic substrate and facilitate reaction control.

- Catalyst: Lewis acids such as aluminum chloride may be used to enhance the electrophilicity of the sulfonylating agent and speed up the reaction.

The sulfonylation introduces the sulfonyl chloride (-SO2Cl) group at the desired position on the benzene ring, yielding this compound.

Chlorination Step

In some synthetic routes, further chlorination is required to introduce or adjust chlorine substituents on the aromatic ring:

- Chlorination Agent: Molecular chlorine (Cl2).

- Catalysts: Iron(III) chloride (FeCl3) or a mixture of FeCl3 and iodine are effective catalysts.

- Temperature: Chlorination is performed at 50°C to 100°C, preferably between 70°C and 80°C.

- Solvent: Often carried out in the absence of solvent or in inert solvents.

- Monitoring: Gas chromatography is used to monitor the degree of chlorination, aiming for near 100% conversion.

This chlorination step can be applied to 4-alkylbenzenesulfonyl chlorides to obtain the chlorinated sulfonyl chloride derivative.

Industrial Production Methods

Industrial synthesis generally follows the laboratory synthetic route but scaled up with batch or continuous processing:

- Batch Processing: Allows careful control of reaction parameters, suitable for smaller volumes.

- Continuous Processing: Offers higher throughput and consistent product quality for large-scale production.

- Purification: The crude product is purified by recrystallization or distillation to achieve the required purity for pharmaceutical or agrochemical use.

Reaction Conditions and Optimization

| Step | Reagent(s) | Temperature (°C) | Solvent | Catalyst | Notes |

|---|---|---|---|---|---|

| Sulfonylation | Chlorosulfonic acid or SO2Cl2 | 0 to 10 | Dichloromethane or chloroform | Aluminum chloride (optional) | Control exotherm; low temperature essential |

| Chlorination | Cl2 | 50 to 100 (opt. 70-80) | None or inert solvent | FeCl3 or FeCl3 + I2 | Monitor by GC; stop at ~100% chlorination |

| Reduction (optional) | Na2SO3 or NaHSO3 + NaOH | 40 to 90 (opt. 50-65) | Water | None | pH 8-10 maintained; sulfinic acid intermediate |

Analytical Data and Purity

- Gas Chromatography (GC): Used to monitor chlorination progress and purity.

- High-Performance Liquid Chromatography (HPLC): Confirms purity after purification.

- Melting Point: Crystallization yields a solid product with characteristic melting point.

- Spectroscopic Analysis: NMR and IR spectroscopy confirm substitution patterns and functional groups.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| This compound | C7H5Cl2FO2S | Cl (4), F (5), CH3 (2) | 243.14 | High reactivity, moderate solubility |

| 2-Chloro-5-fluoro-4-methylbenzenesulfonyl chloride | C7H5Cl2FO2S | Cl (2), F (5), CH3 (4) | 243.14 | Moderate reactivity, higher solubility |

| 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | F (4) | 196.61 | Low reactivity, high solubility |

| 2,4-Dichloro-5-fluorobenzenesulfonyl chloride | C6H2Cl3FO2S | Cl (2,4), F (5) | 259.45 | Very high reactivity, low solubility |

| 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride | C8H8Cl2O3S | Cl (5), OCH3 (2), CH3 (4) | 255.12 | Mild reactivity, moderate solubility |

Summary of Research Findings

- The sulfonylation of 4-chloro-5-fluoro-2-methylbenzene using chlorosulfonic acid under controlled low temperature conditions is the primary route to synthesize this compound.

- Chlorination using molecular chlorine catalyzed by iron(III) chloride at 70–80°C can be employed to introduce or adjust chlorine substituents, achieving near-quantitative yields.

- Purification by recrystallization or distillation ensures high purity suitable for pharmaceutical and agrochemical applications.

- The compound’s reactivity is influenced by the electron-withdrawing chlorine and fluorine substituents, enhancing electrophilicity of the sulfonyl chloride group.

- Industrial production scales these methods with batch or continuous reactors, maintaining strict control over reaction parameters and purification steps.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonyl hydrazides, and other derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride using reducing agents like lithium aluminum hydride.

Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, hydrazines, and alcohols are common nucleophiles used in substitution reactions.

Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonyl Hydrazides: Formed by the reaction with hydrazines.

Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonyl hydrazide derivatives.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved include:

Nucleophilic Attack: Nucleophiles attack the sulfur atom of the sulfonyl chloride group, leading to the formation of sulfonamide or sulfonyl hydrazide derivatives.

Electrophilic Substitution: The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring enhances the electrophilicity of the sulfonyl chloride group.

Comparison with Similar Compounds

Substituent Positional Isomer: 2-Chloro-5-fluoro-4-methylbenzenesulfonyl Chloride

- Structure : Chlorine at position 2, fluorine at 5, methyl at 4.

- Key Differences : The altered positions of chlorine and methyl groups reduce steric hindrance near the sulfonyl chloride compared to the target compound. This may increase reactivity in nucleophilic substitutions.

- Applications : Used in analogous synthetic pathways but with distinct regioselectivity outcomes due to substituent positioning .

Simpler Analogues: 4-Fluorobenzenesulfonyl Chloride and 4-Chlorobenzenesulfonyl Chloride

- 4-Fluorobenzenesulfonyl Chloride (C₆H₄ClFO₂S) :

- 4-Chlorobenzenesulfonyl Chloride (C₆H₄Cl₂O₂S) :

Polyhalogenated Derivatives: 2,4-Dichloro-5-fluorobenzenesulfonyl Chloride

Methoxy-Substituted Analogues: 5-Chloro-2-methoxy-4-methylbenzenesulfonyl Chloride

Brominated Analogues: 4-Bromo-5-methoxy-2-methylbenzenesulphonyl Chloride

- Structure : Bromine at position 4, methoxy at 5, methyl at 2.

- Methoxy groups further modulate electronic effects .

Comparative Data Table

| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride | C₇H₅Cl₂FO₂S | Cl (4), F (5), CH₃ (2) | 243.14 | High reactivity, moderate solubility |

| 2-Chloro-5-fluoro-4-methylbenzenesulfonyl chloride | C₇H₅Cl₂FO₂S | Cl (2), F (5), CH₃ (4) | 243.14 | Moderate reactivity, higher solubility |

| 4-Fluorobenzenesulfonyl chloride | C₆H₄ClFO₂S | F (4) | 196.61 | Low reactivity, high solubility |

| 2,4-Dichloro-5-fluorobenzenesulfonyl chloride | C₆H₂Cl₃FO₂S | Cl (2,4), F (5) | 259.45 | Very high reactivity, low solubility |

| 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride | C₈H₈Cl₂O₃S | Cl (5), OCH₃ (2), CH₃ (4) | 255.12 | Mild reactivity, moderate solubility |

Research Implications

- Reactivity Trends : Electron-withdrawing groups (Cl, F) increase sulfonyl chloride reactivity, while methyl and methoxy groups introduce steric and electronic modulation.

- Synthetic Applications : Target compound’s balanced substituent profile makes it versatile for synthesizing complex sulfonamides. Polyhalogenated derivatives are niche reagents for high-energy reactions.

- Safety Considerations : Higher halogen content correlates with increased toxicity; proper handling is critical .

Biological Activity

4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in oncology. This compound's structure allows it to interact with various biological targets, leading to significant cytotoxic effects against different cancer cell lines. This article reviews the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated across several cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound demonstrated notable inhibitory effects, with IC50 values indicating its potency in inducing cell death.

Table 1: Cytotoxicity of this compound

Mechanism of Action : The mechanism by which this compound exerts its cytotoxic effects involves the induction of apoptosis and cell cycle arrest. Studies have shown that treatment with the compound leads to an increase in the sub-G1 phase of the cell cycle, indicative of apoptosis. Flow cytometry analysis confirmed a concentration-dependent increase in apoptotic cells, particularly in late apoptotic stages .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the substituents on the benzene ring significantly influence the biological activity of this compound. The presence of electronegative groups such as fluorine and chlorine enhances its cytotoxic properties. For example, compounds with para-substituted groups demonstrated varying levels of potency against different cancer cell lines, suggesting that specific substitutions can either enhance or diminish activity .

Table 2: SAR Analysis of Substituted Compounds

Case Studies

Recent studies have highlighted the effectiveness of this compound in specific cancer therapies. In one study, the compound was tested against multiple leukemia cell lines and demonstrated significant cytotoxicity, with IC50 values as low as 0.94 µM against the NB4 leukemia cell line . This indicates a promising avenue for further development in treating hematological malignancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.